REACTION_CXSMILES
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[Cu](C#N)[C:2]#[N:3].[F:6][C:7]1[CH:8]=[C:9]([N+:15]([O-:17])=[O:16])[C:10](I)=[C:11]([CH3:13])[CH:12]=1>CN(C)C=O>[F:6][C:7]1[CH:8]=[C:9]([N+:15]([O-:17])=[O:16])[C:10]([C:2]#[N:3])=[C:11]([CH3:13])[CH:12]=1
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Name
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|
Quantity
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11.9 g
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Type
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reactant
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Smiles
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[Cu](C#N)C#N
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Name
|
|
Quantity
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34 g
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Type
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reactant
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Smiles
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FC=1C=C(C(=C(C1)C)I)[N+](=O)[O-]
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Name
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|
Quantity
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240 mL
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Type
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solvent
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Smiles
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CN(C=O)C
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Control Type
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UNSPECIFIED
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Setpoint
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130 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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CUSTOM
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Details
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the insoluble matter was removed by filtration under suction, water
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Type
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ADDITION
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Details
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was added to the filtrate
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Type
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CUSTOM
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Details
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the precipitated insoluble matter was removed by filtration through Celite under suction
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Type
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EXTRACTION
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Details
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The filtrate was extracted with ethyl acetate
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Type
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WASH
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Details
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the organic layer was washed with saturated brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous sodium sulfate
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Type
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CUSTOM
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Details
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The solvent was evaporated away under reduced pressure
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Type
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WASH
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Details
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eluted with a mixed solvent of n-hexane/ethyl acetate (3:1
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Type
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CUSTOM
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Details
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v/v) to obtain the entitled compound (17.6 g, 81% from I-235) as a red brown solid
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Name
|
|
Type
|
|
Smiles
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FC1=CC(=C(C#N)C(=C1)[N+](=O)[O-])C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |